molecular formula C8H10ClNO2 B13297636 2-(2-Amino-6-chlorophenoxy)ethan-1-ol

2-(2-Amino-6-chlorophenoxy)ethan-1-ol

Cat. No.: B13297636
M. Wt: 187.62 g/mol
InChI Key: LOZAUMYJYXBFCU-UHFFFAOYSA-N
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Description

2-(2-Amino-6-chlorophenoxy)ethan-1-ol is an organic compound with the molecular formula C8H10ClNO2 and a molecular weight of 187.62 g/mol . This compound is characterized by the presence of an amino group, a chlorophenoxy group, and an ethan-1-ol moiety. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-6-chlorophenoxy)ethan-1-ol typically involves the reaction of 2-amino-6-chlorophenol with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions include maintaining a temperature range of 50-70°C and a reaction time of 4-6 hours .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as distillation and recrystallization to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-6-chlorophenoxy)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Amino-6-chlorophenoxy)ethan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Amino-6-chlorophenoxy)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Amino-4-chlorophenoxy)ethan-1-ol
  • 2-(2-Amino-6-bromophenoxy)ethan-1-ol
  • 2-(2-Amino-6-fluorophenoxy)ethan-1-ol

Uniqueness

2-(2-Amino-6-chlorophenoxy)ethan-1-ol is unique due to the presence of the chlorine atom at the 6-position of the phenoxy ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific reactivity and applications .

Properties

Molecular Formula

C8H10ClNO2

Molecular Weight

187.62 g/mol

IUPAC Name

2-(2-amino-6-chlorophenoxy)ethanol

InChI

InChI=1S/C8H10ClNO2/c9-6-2-1-3-7(10)8(6)12-5-4-11/h1-3,11H,4-5,10H2

InChI Key

LOZAUMYJYXBFCU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)OCCO)N

Origin of Product

United States

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